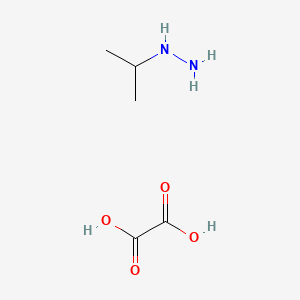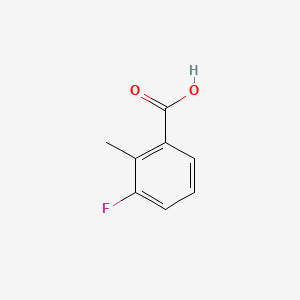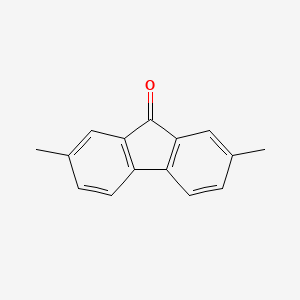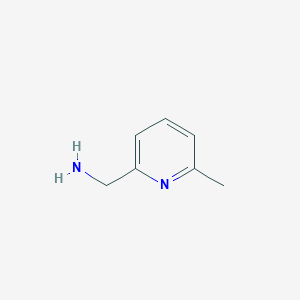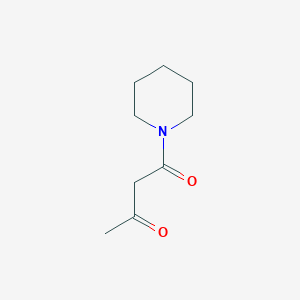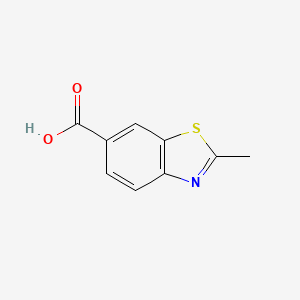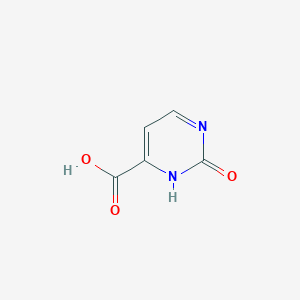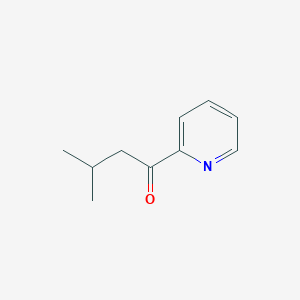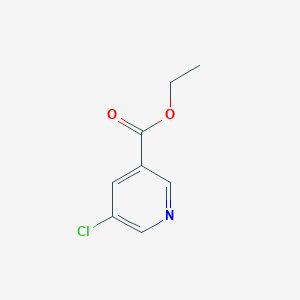
Ethyl 5-chloronicotinate
概要
説明
Ethyl 5-chloronicotinate (E5CN) is an organic compound that has been used in various scientific research applications in recent years. It is a derivative of nicotinic acid, and its structure is composed of a five-carbon chain with a chlorine atom attached to the fifth carbon. E5CN has been found to be a useful tool for studying the biochemical and physiological effects of various compounds, as well as for conducting laboratory experiments.
科学的研究の応用
Synthesis and Industrial Potential
- Synthesis Processes : Ethyl 5-chloronicotinate has been studied in synthesis processes. One research explored synthesizing 2-ChloroNicotinicacid, using 3-Dimethylamino-acrolein and Eethylcyanoacetate as raw materials. This process resulted in Ethyl 2-chloronicotinate, highlighting the potential for industrial applications due to its simple process and high yield (Qi Zhang, Yao Cheng, & Wang Guang, 2011).
Spectroscopic Studies
- Spectroscopic Analysis : Ethyl 6-chloronicotinate, a related compound, was analyzed using FT-IR, FT-Raman, and NMR spectroscopy. This study provides insights into the structural and physicochemical properties of the molecule, which can be extrapolated to similar compounds like this compound (M. Karabacak et al., 2016).
Applications in Medicinal Chemistry
- Potential in Drug Synthesis : Ethyl 6-chloro-5-cyano-2-methylnicotinate, a compound similar to this compound, was utilized in the synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This implies potential applications of this compound in the synthesis of biologically active compounds (S. Andersen et al., 2013).
Molecular Interaction Studies
- Solid-Liquid Equilibrium Behavior : A study on 6-Chloronicotinic acid, related to this compound, examined its solid-liquid equilibrium behavior in various solvents. Understanding such interactions is crucial for developing efficient synthesis and purification processes for related compounds (Zhenxiao Guo et al., 2021).
Safety and Hazards
While specific safety and hazard information for Ethyl 5-chloronicotinate is not available in the search results, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and avoiding breathing dust/fume/gas/mist/vapors/spray .
作用機序
Target of Action
Ethyl 5-chloronicotinate is a chemical compound that is structurally similar to Methyl nicotinate . Methyl nicotinate is a methyl ester of Niacin used to treat muscle and joint pain . .
Mode of Action
Methyl nicotinate, a structurally similar compound, is known to act as a peripheral vasodilator enhancing local blood flow at the site of application . It is thought to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life
Biochemical Pathways
The metabolism of alcohol, a related compound, can profoundly affect the balance of other biochemical pathways . Ethanol activates metabolic pathways that move electrons across metabolites (oxidative metabolism) or incorporate ethyl alcohol into other chemical structures (nonoxidative metabolism) .
Pharmacokinetics
Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties . These parameters show to what extent a molecule is similar to molecules with suitable ADME properties .
Result of Action
The atypical cell cycle regulator, spy1, can override cell cycle checkpoints, including those activated by the tumour suppressor p53 which mediates mammary stem cell homeostasis . Spy1 has also been shown to promote expansion of select stem cell populations in other developmental systems .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Human exposure to environmental EDCs has received increased awareness due to their association with altered human health . Similarly, exogenous factors play an important role in etiologies of acne, which leads to a group of environmental factors-induced acne including dioxin-induced chloracne, coal tar acne, cigarette smoking, and UV radiation .
特性
IUPAC Name |
ethyl 5-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPHNBKRBUSDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174943 | |
| Record name | 3-Pyridinecarboxylic acid, 5-chloro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20825-98-3 | |
| Record name | 3-Pyridinecarboxylic acid, 5-chloro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020825983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxylic acid, 5-chloro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
